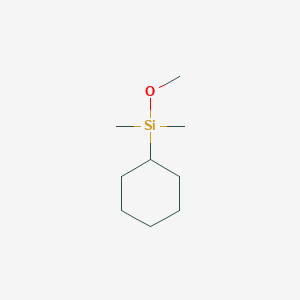

(Cyclohexyl)dimethylmethoxysilane

Description

Evolution of Organosilane Chemistry and its Academic Significance

The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org That same year, Alexander Butlerov prepared tetraethylsilane, the first organosilicon compound. sbfchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that truly established the field. wikipedia.org Kipping synthesized a wide array of organosilicon compounds using Grignard reagents and was the first to prepare silicone oligomers and polymers, coining the term "silicone" in 1904. wikipedia.orgsbfchem.com

The academic and industrial significance of organosilanes surged in the mid-20th century. In 1940, James Franklin Hyde developed a process for producing silicone polymers, which led to their widespread commercialization. sbfchem.com Silicones found critical applications in industries as diverse as aerospace, automotive, and electronics due to their high thermal stability and water-repellent properties. sbfchem.com

In contemporary chemical research, organosilanes are indispensable. They are widely used as synthetic intermediates, protecting groups, and reagents in organic synthesis. lkouniv.ac.inencyclopedia.pub For instance, trimethylsilyl (B98337) chloride (Me3SiCl) is a primary silylating agent. wikipedia.orgencyclopedia.pub The unique reactivity of the silicon-carbon bond, which is longer, weaker, and more polarized than a carbon-carbon bond, allows for chemical transformations that are otherwise difficult to achieve. wikipedia.org Furthermore, organosilanes are crucial in materials science for creating advanced polymers, and they serve as coupling agents to enhance adhesion between organic polymers and inorganic substrates. sinosil.comresearchgate.netspast.org Their role also extends to catalysis and the development of novel materials with specific electronic and optical properties. encyclopedia.pubresearchgate.net

Positioning (Cyclohexyl)dimethylmethoxysilane within the Alkoxysilane Class

This compound belongs to the alkoxysilane class of organosilicon compounds. Alkoxysilanes are characterized by a general formula of R-Si(OR')n, where R is a nonhydrolyzable organic group and (OR') is a hydrolyzable alkoxy group. In the broader classification of organosilanes, represented by the formula RnSiX(4-n), the 'R' group is a nonhydrolyzable organic moiety (like an alkyl or aryl group), and 'X' represents a hydrolyzable group, which in the case of alkoxysilanes, are typically methoxy (B1213986) or ethoxy groups. spast.org

The key feature of alkoxysilanes is their reactivity, which is centered around the hydrolysis of the silicon-alkoxy (Si-O-C) bond. sinosil.com This reaction, catalyzed by acid or base, cleaves the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. sinosil.commfa.org These silanols can then undergo condensation reactions, combining with other silanols to form stable siloxane (Si-O-Si) bonds. sinosil.comresearchgate.net This process allows for the formation of a three-dimensional network, which is fundamental to their application as sealers, consolidants, and coupling agents that bond organic and inorganic materials. sinosil.comresearchgate.netmfa.org

This compound fits this profile perfectly. It possesses a nonhydrolyzable cyclohexyl group and a methyl group attached directly to the silicon atom, and two hydrolyzable methoxy groups. This structure allows it to function within the typical reaction mechanisms of alkoxysilanes, making it useful in applications where the controlled formation of siloxane bonds is required. For example, it is used as an external electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization, where it improves catalyst activity and the stereoregularity of the polymer. researchgate.netcfmats.com

Nomenclature and Structural Representations of this compound and Related Analogs

The systematic naming and structural representation of this compound and its analogs follow the conventions of organosilicon chemistry. The central atom is silicon, and the substituents are named as prefixes.

Nomenclature and Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | Cyclohexyl(dimethoxy)methylsilane |

| Alternate Names | Cyclohexylmethyldimethoxysilane, (Dimethoxymethylsilyl)cyclohexane |

| CAS Number | 17865-32-6 |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol |

(Data sourced from scbt.comchemicalbook.com)

The structure consists of a central silicon atom bonded to a cyclohexyl group, a methyl group, and two methoxy groups.

Several related analogs of this compound are used in research and industry, differing in the alkyl or alkoxy groups attached to the silicon atom. These variations allow for the fine-tuning of properties such as reactivity, steric hindrance, and solubility.

Selected Analogs of this compound

| Compound Name | Molecular Formula | Key Structural Difference |

|---|---|---|

| Cyclohexyl(dimethyl)silane | C₈H₁₈Si | Contains a Si-H bond instead of methoxy groups. nih.gov |

| Cyclohexylethyldimethoxysilane | C₁₀H₂₂O₂Si | An ethyl group replaces the methyl group on the silicon atom. |

| Cyclohexyltrimethoxysilane | C₉H₂₀O₃Si | Contains three methoxy groups and no methyl group on the silicon atom. |

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | C₁₁H₂₂O₄Si | Features an epoxycyclohexyl group and three methoxy groups. gelest.com |

These analogs highlight the versatility of organosilane chemistry, where modifying the substituents on the silicon atom leads to a wide range of compounds with tailored functionalities for specific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVBOBULUSKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexyl Dimethylmethoxysilane

Hydrosilylation Approaches in the Synthesis of (Cyclohexyl)dimethylmethoxysilane Precursors

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental process in organosilicon chemistry. It is a principal method for producing the precursors to this compound.

Platinum-Catalyzed Hydrosilylation of Dichloromethylsilane (B8780727) with Cyclohexene

The synthesis of the intermediate, cyclohexylmethyldichlorosilane (CMCS), is achieved through the hydrosilylation of dichloromethylsilane (DCMS) with cyclohexene. researchgate.net This reaction is effectively catalyzed by platinum complexes, such as a platinum complex of 1,3-divinyl-1,1,3,3-tetramethyl disiloxane (B77578). researchgate.net The general reaction scheme involves the addition of the Si-H bond of DCMS across the C=C bond of cyclohexene. The resulting CMCS is then subsequently reacted with methanol (B129727) to produce the final product, this compound. researchgate.net

Optimization of Reaction Parameters for Intermediate Formation (e.g., Temperature, Pressure, Catalyst Dosage)

The efficiency of the synthesis of cyclohexylmethyldichlorosilane (CMCS) is highly dependent on the reaction conditions. researchgate.net Optimized parameters have been identified to maximize the yield and purity of the intermediate.

Key parameters and their optimal ranges for the synthesis of CMCS are detailed in the table below. researchgate.net Under these optimized conditions, the yield of CMCS can reach as high as 89.6% with a mass fraction of 99.61%. researchgate.net

| Parameter | Optimal Condition |

| Molar Ratio (DCMS:Cyclohexene) | 1.12 |

| Reaction Temperature | 85-90°C |

| Reaction Pressure | 0.7-0.8 MPa |

| Reaction Time | 5-6 hours |

| Catalyst Dosage | 1.0 g per mole of cyclohexene |

| Promoter (Benzaldehyde) Dosage | 2.0 g |

The data in this table is based on research findings for the synthesis of the intermediate, cyclohexylmethyldichlorosilane (CMCS). researchgate.net

Grignard Reagent Methodologies for Alkoxysilane Synthesis

The Grignard reaction offers a versatile and widely used method for the formation of carbon-silicon bonds, a critical step in the synthesis of various alkoxysilanes, including this compound.

One-Step Solvent-Free Synthesis Utilizing Cyclohexane (B81311) Halides and Magnesium

A notable advancement in the synthesis of this compound is the development of a one-step, solvent-free process. google.com This method utilizes methyltrimethoxysilane (B3422404), a cyclohexane halide, and magnesium powder as the primary raw materials. google.com The reaction is conducted under a nitrogen atmosphere and involves heating the mixture with a catalyst. google.com This approach is lauded for its simplicity, high yield, and high conversion rate, making it suitable for industrial-scale production. google.com

Influence of Halide Type and Stoichiometry on Reaction Efficiency

The choice of halide in the cyclohexane reactant and the stoichiometry of the reactants significantly impact the efficiency of the Grignard synthesis.

The cyclohexane halide can be a substituted cyclohexane with chlorine, bromine, or iodine. google.com The molar ratio of methyltrimethoxysilane to cyclohexane halide to magnesium powder is typically maintained at 1:1:1-1.5. google.com The catalyst, which can be iodine, an iodide, a bromide, or methoxyl group chlorination magnesium, is used in a small amount, typically 0.1-0.5% of the weight of the methyltrimethoxysilane. google.com

Alternative Synthetic Routes to Methoxy (B1213986) Silane (B1218182) Derivatives

Reactions of Silicon Halides with Methanol

The synthesis of this compound can be efficiently achieved through the reaction of a corresponding silicon halide, specifically (Cyclohexyl)dimethylchlorosilane, with methanol. This process, known as methanolysis, is a type of nucleophilic substitution reaction at the silicon center. The methanol acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group.

The general reaction is as follows: (C₆H₁₁)(CH₃)₂SiCl + CH₃OH → (C₆H₁₁)(CH₃)₂SiOCH₃ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise participate in side reactions. Common bases used include tertiary amines like triethylamine (B128534) or pyridine. The base reacts with HCl to form a salt, driving the reaction to completion.

Table 1: Optimized Reaction Conditions for the Synthesis of Cyclohexylmethyldimethoxysilane (CHMMS) from a Dichlorosilane Precursor researchgate.net

| Parameter | Stage 1 | Stage 2 |

| Molar Ratio (Methanol:Dichlorosilane) | 1.29 : 1 | 4.83 : 1 |

| Reaction Temperature | Ambient | < 39°C |

| Reported Yield of CHMMS | - | 78.3% |

| Reported Purity of CHMMS | - | 99.75% |

These conditions highlight the careful control of stoichiometry and temperature required to achieve high yields and purity. A similar staged addition of methanol would be advantageous for the synthesis of this compound to manage the reaction's exothermicity and maximize yield.

Hydrolysis-Condensation Routes from Silicon Alkoxides

This compound, as a silicon alkoxide, can undergo hydrolysis and condensation reactions to form larger siloxane structures. This chemistry is fundamental to sol-gel processes and the formation of silicone polymers. libretexts.org The process begins with the hydrolysis of the methoxy group to form a silanol (B1196071), (Cyclohexyl)dimethylsilanol. gelest.com

Hydrolysis: (C₆H₁₁)(CH₃)₂SiOCH₃ + H₂O ⇌ (C₆H₁₁)(CH₃)₂SiOH + CH₃OH

This reaction is reversible and its rate is significantly influenced by factors such as pH, water concentration, and the presence of catalysts. csic.es The hydrolysis of methoxysilanes is generally faster than that of ethoxysilanes due to the smaller steric bulk of the methoxy group. gelest.com

The resulting silanol is often unstable and can condense with another silanol molecule or an unreacted alkoxide molecule to form a disiloxane, which contains a stable Si-O-Si linkage. libretexts.org

Condensation: 2 (C₆H₁₁)(CH₃)₂SiOH → (C₆H₁₁)(CH₃)₂Si-O-Si(CH₃)₂(C₆H₁₁) + H₂O or (C₆H₁₁)(CH₃)₂SiOH + (C₆H₁₁)(CH₃)₂SiOCH₃ → (C₆H₁₁)(CH₃)₂Si-O-Si(CH₃)₂(C₆H₁₁) + CH₃OH

This condensation process can continue, leading to the formation of longer linear or cyclic oligomers and polymers. The structure-reactivity relationship is influenced by the nature of the organic substituent on the silicon atom. afinitica.com The bulky cyclohexyl group may sterically hinder the condensation reaction compared to a smaller methyl group. Studies on the hydrolysis and condensation of various organofunctional alkoxysilanes have shown that the process is complex, involving multiple competing equilibria. gelest.comresearchgate.net The final structure of the products depends heavily on the reaction conditions. researchgate.net

Stereochemical Considerations in this compound Synthesis

The silicon atom in this compound is bonded to a cyclohexyl group, two methyl groups, and a methoxy group. As two of the substituents (the methyl groups) are identical, the silicon atom is not a stereocenter, and the molecule is achiral. Therefore, stereochemical considerations are not relevant to the synthesis of the compound itself.

However, it is instructive to consider the stereochemistry of the underlying nucleophilic substitution reaction at silicon, as this becomes critical if a chiral silane is synthesized. Nucleophilic substitution at a silicon center, such as the reaction of a chlorosilane with methanol, proceeds through a different mechanism than the classic Sₙ2 reaction at a carbon center. libretexts.orgvu.nl

The reaction at silicon typically involves the formation of a stable or transient pentacoordinate intermediate. vu.nlrsc.org This contrasts with the concerted, single transition state model for Sₙ2 reactions at carbon.

Table 2: Comparison of Nucleophilic Substitution at Carbon vs. Silicon

| Feature | Sₙ2 at Carbon | Sₙ2 at Silicon |

| Mechanism | Concerted | Associative (via intermediate) |

| Intermediate | None (only a transition state) | Pentacoordinate species (trigonal bipyramidal) |

| Stereochemistry | Inversion of configuration (Walden inversion) | Can result in either retention or inversion of configuration |

The stereochemical outcome at a chiral silicon center depends on the nature of the nucleophile, the leaving group, and the reaction conditions, which influence the lifetime and decomposition pathway of the pentacoordinate intermediate. While this compound itself is achiral, understanding these mechanistic principles is crucial for designing stereoselective syntheses of more complex, chiral organosilanes.

Mechanistic Investigations of Cyclohexyl Dimethylmethoxysilane Reactivity

Hydrolysis Pathways of Methoxysilyl Groups on the Cyclohexyl Scaffold

(C₆H₁₁) (CH₃)₂Si-OCH₃ + H₂O ⇌ (C₆H₁₁) (CH₃)₂Si-OH + CH₃OH

In acidic environments, the hydrolysis of alkoxysilanes is catalyzed by the protonation of the oxygen atom in the alkoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. gelest.comnih.gov The general mechanism proceeds as follows:

Protonation: The methoxy (B1213986) group is rapidly protonated in the presence of an acid catalyst (H⁺). (C₆H₁₁) (CH₃)₂Si-OCH₃ + H⁺ ⇌ (C₆H₁₁) (CH₃)₂Si-O⁺(H)CH₃

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. (C₆H₁₁) (CH₃)₂Si-O⁺(H)CH₃ + H₂O → [(C₆H₁₁) (CH₃)₂Si(OH₂)-O⁺(H)CH₃]

Elimination: A molecule of methanol (B129727) is eliminated, forming the protonated silanol (B1196071). [(C₆H₁₁) (CH₃)₂Si(OH₂)-O⁺(H)CH₃] → (C₆H₁₁) (CH₃)₂Si-OH₂⁺ + CH₃OH

Deprotonation: The protonated silanol is deprotonated to yield the final silanol product and regenerate the acid catalyst. (C₆H₁₁) (CH₃)₂Si-OH₂⁺ ⇌ (C₆H₁₁) (CH₃)₂Si-OH + H⁺

Kinetic studies on analogous bulky alkyl-substituted alkoxysilanes have shown that the rate of hydrolysis is significantly influenced by the pH of the medium. unm.edu Under acidic conditions, the hydrolysis rate generally increases with increasing acidity. gelest.com The reaction is often found to be first or pseudo-first order with respect to the alkoxysilane concentration. nih.gov

The substituents attached to the silicon atom have a profound impact on the rate of hydrolysis through both steric and electronic effects.

Steric Effects: The bulky cyclohexyl group on (Cyclohexyl)dimethylmethoxysilane is expected to sterically hinder the approach of the nucleophilic water molecule to the silicon center. This steric hindrance generally leads to a decrease in the hydrolysis rate constant compared to less bulky analogues like trimethylmethoxysilane. Studies on various organotrialkoxysilanes have demonstrated that increasing the size of the alkyl group (e.g., from methyl to propyl or the presence of a t-butyl group) significantly decreases the hydrolysis and condensation rates. osti.gov

Electronic Effects: Alkyl groups, such as cyclohexyl and methyl, are electron-donating. These groups increase the electron density on the silicon atom, making it less electrophilic and thus less reactive towards nucleophilic attack. However, in acid-catalyzed hydrolysis, the initial protonation step is key, and the electronic effects also influence the stability of the transition state. unm.edu

| Alkoxysilane | Relative Hydrolysis Rate (Illustrative) | Key Substituent Feature | Reference |

| Methyltrimethoxysilane (B3422404) | Fast | Small alkyl group | osti.gov |

| Propyltrimethoxysilane | Slower | Larger alkyl chain | osti.gov |

| t-Butyltriethoxysilane | Very Slow/No Gelation | Bulky t-butyl group | osti.gov |

This data illustrates a clear trend where increased steric bulk of the alkyl substituent leads to a significant reduction in the hydrolysis rate.

Condensation Reactions Leading to Siloxane Bond Formation

Following hydrolysis, the resulting (Cyclohexyl)dimethylsilanol intermediates can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process is the basis for the formation of silicone polymers and networks.

The condensation of silanols can proceed through two primary pathways, both of which are typically catalyzed by acids or bases:

Alcohol-producing condensation: A silanol molecule reacts with an unhydrolyzed methoxysilane (B1618054) molecule, eliminating a molecule of alcohol. (C₆H₁₁) (CH₃)₂Si-OH + (C₆H₁₁) (CH₃)₂Si-OCH₃ ⇌ (C₆H₁₁) (CH₃)₂Si-O-Si(CH₃)₂(C₆H₁₁) + CH₃OH

Water-producing condensation: Two silanol molecules react with each other, eliminating a molecule of water. 2 (C₆H₁₁) (CH₃)₂Si-OH ⇌ (C₆H₁₁) (CH₃)₂Si-O-Si(CH₃)₂(C₆H₁₁) + H₂O

The relative rates of these condensation reactions are highly dependent on the reaction conditions, including pH, temperature, and the concentration of water and alcohol. dtic.mil In acidic media, condensation is facilitated because the protonated silanol is a better leaving group. unm.edu The mechanism for acid-catalyzed condensation between two silanols can be depicted as:

Protonation: One silanol molecule is protonated. (C₆H₁₁) (CH₃)₂Si-OH + H⁺ ⇌ (C₆H₁₁) (CH₃)₂Si-OH₂⁺

Nucleophilic Attack: A second silanol molecule attacks the silicon atom of the protonated silanol. (C₆H₁₁) (CH₃)₂Si-OH + (C₆H₁₁) (CH₃)₂Si-OH₂⁺ → [(C₆H₁₁) (CH₃)₂Si-O(H)-Si(CH₃)₂(C₆H₁₁)]⁺ + H₂O

Deprotonation: The resulting protonated disiloxane (B77578) is deprotonated to form the siloxane bond and regenerate the acid catalyst. [(C₆H₁₁) (CH₃)₂Si-O(H)-Si(CH₃)₂(C₆H₁₁)]⁺ ⇌ (C₆H₁₁) (CH₃)₂Si-O-Si(CH₃)₂(C₆H₁₁) + H⁺

Organosilanes, through the formation of Si-O-Si linkages, act as effective bridging agents. researchgate.net In the case of this compound, being a monofunctional methoxysilane (having only one hydrolyzable group), its condensation is limited to the formation of a dimer, bis((cyclohexyl)dimethylsilyl) ether. It cannot form a cross-linked polymer network on its own. However, it can co-condense with di- or trifunctional silanes, acting as an end-capping agent that terminates polymer chain growth and modifies the properties of the resulting silicone material. The bulky cyclohexyl group can impart specific properties such as increased hydrophobicity and thermal stability to the final material.

Reactivity in Catalytic Systems

Beyond hydrolysis and condensation, organosilanes like this compound can participate in various catalytic transformations. While specific studies on this compound are limited, the reactivity of the Si-H bond (if present after modification) or the Si-O bond can be exploited. For instance, organosilanes can be oxidized to silanols using catalytic systems. acs.orgrsc.org The oxidation of organosilanes to silanols is a valuable transformation, and organocatalytic methods using green oxidants like H₂O₂ have been developed. acs.org Additionally, the siloxane bonds formed from condensation can be cleaved under certain catalytic conditions. mdpi.com In the context of cross-coupling reactions, organosilanols, derived from the hydrolysis of organosilanes, are effective nucleophiles in palladium-catalyzed reactions such as the Hiyama coupling. sigmaaldrich.com The (Cyclohexyl)dimethylsilanol produced from the hydrolysis of this compound could potentially be used in such catalytic cross-coupling reactions to introduce the (cyclohexyl)dimethylsilyl moiety onto an organic molecule.

Nucleophilic Attack and Zwitterionic Intermediate Formation in Platinum-Catalyzed Silylation

While direct experimental evidence for a zwitterionic intermediate in the platinum-catalyzed silylation involving this compound is not extensively documented in dedicated studies of this specific molecule, the concept can be understood through established mechanistic frameworks for related reactions. In certain catalytic pathways, particularly those involving electrophilic activation of the silicon center, the potential for zwitterionic species exists.

One proposed mechanism involves the activation of the silane (B1218182) by a Lewis acidic species, which could be the platinum catalyst itself or a co-catalyst. This activation would render the silicon atom more electrophilic, making it susceptible to nucleophilic attack. In the context of silylating a carbonyl compound, for instance, the oxygen atom of the carbonyl group could act as the nucleophile, attacking the silicon center of this compound. This attack would lead to the formation of a transient zwitterionic intermediate, characterized by a positively charged silicon atom and a negatively charged oxygen atom. This intermediate would then rearrange to form the final silylated product.

In the context of B(C6F5)3-catalyzed hydrosilylation of carbonyls, a well-studied analogous system, the reaction is understood to proceed via an SN2-Si mechanism. researchgate.net This involves the formation of a borane-silane adduct that effectively creates a highly electrophilic silylium-ion-like species. The carbonyl oxygen then attacks this activated silicon center, leading to a transition state that can be described as having zwitterionic character before the final product is formed. researchgate.net While platinum catalysis operates differently, the principle of enhancing silicon's electrophilicity to facilitate nucleophilic attack is a recurring theme in silylation chemistry.

The table below illustrates a hypothetical reaction coordinate for a nucleophilic attack on this compound, leading to a transient zwitterionic intermediate.

| Reaction Step | Description | Intermediate/Transition State |

| 1. Activation | The platinum catalyst interacts with the Si-H or Si-OR bond of this compound, increasing the electrophilicity of the silicon atom. | [Pt...H-Si(R)3] or [Pt...OR-Si(R)3] |

| 2. Nucleophilic Attack | A nucleophile (e.g., the oxygen of a carbonyl group) attacks the activated silicon center. | Transition state with developing Si-Nucleophile and breaking Pt-Si bonds. |

| 3. Zwitterionic Intermediate | Formation of a short-lived intermediate with formal positive and negative charges. | R3Si+-Nu- |

| 4. Rearrangement/Product Formation | The intermediate rearranges to form the thermodynamically stable silylated product. | R3Si-Nu |

Hydrogen Transfer Mechanisms in Catalytic Cycles

Hydrogen transfer is a fundamental step in many catalytic cycles involving silanes, including the widely accepted Chalk-Harrod and modified Chalk-Harrod mechanisms for platinum-catalyzed hydrosilylation. acs.orgwikipedia.org These mechanisms provide a robust framework for understanding how this compound would behave in such reactions.

The Chalk-Harrod Mechanism: This mechanism is generally favored and involves the following key steps acs.orgwikipedia.org:

Oxidative Addition: The Si-H bond of this compound adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.

Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is a crucial hydrogen transfer step.

Reductive Elimination: The alkyl and silyl (B83357) groups on the platinum center couple, regenerating the platinum(0) catalyst and yielding the alkylsilane product.

The Modified Chalk-Harrod Mechanism: An alternative pathway, the modified Chalk-Harrod mechanism, has also been proposed to account for the formation of certain byproducts like vinylsilanes. acs.org In this variation, the key difference lies in the migratory insertion step, where the alkene inserts into the platinum-silyl (Pt-Si) bond instead of the Pt-H bond. This is then followed by a C-H reductive elimination. Theoretical studies suggest that for many systems, the energy barrier for insertion into the Pt-Si bond is significantly higher than for insertion into the Pt-H bond, making the original Chalk-Harrod mechanism the more likely pathway. acs.org

The choice between these pathways can be influenced by the nature of the silane, the olefin, and the ligands on the platinum catalyst. For a bulky silane like this compound, steric factors could play a role in favoring one pathway over the other.

Below is a data table summarizing the key steps in the Chalk-Harrod mechanism for the hydrosilylation of an alkene with this compound.

| Step | Reactants | Intermediate | Product of Step |

| 1. Oxidative Addition | Pt(0) + (c-C6H11)(CH3)2Si-H | Oxidative addition complex | (c-C6H11)(CH3)2Si-Pt(II)-H |

| 2. Olefin Coordination | (c-C6H11)(CH3)2Si-Pt(II)-H + R-CH=CH2 | π-complex | (c-C6H11)(CH3)2Si-Pt(II)-H |

| 3. Migratory Insertion | (c-C6H11)(CH3)2Si-Pt(II)-H | Insertion transition state | (c-C6H11)(CH3)2Si-Pt(II)-CH2CH2R |

| 4. Reductive Elimination | (c-C6H11)(CH3)2Si-Pt(II)-CH2CH2R | Reductive elimination transition state | (c-C6H11)(CH3)2Si-CH2CH2R + Pt(0) |

Role of the Cyclohexyl Group in Steric Hindrance and Reactivity Modulation

The cyclohexyl group is a bulky substituent, and its presence on the silicon atom of this compound significantly influences the molecule's reactivity through steric and electronic effects.

Steric Hindrance: The primary role of the cyclohexyl group is to create steric bulk around the silicon center. This steric hindrance can have several consequences in a catalytic reaction oup.com:

Approach to the Catalytic Center: The bulky nature of the cyclohexyl group can impede the approach of the silane to the metal center of the catalyst. This can affect the rate of oxidative addition, a key step in many catalytic cycles.

Substrate Selectivity: The steric hindrance can influence the selectivity of the reaction when multiple reaction sites are available on the substrate. The catalyst-silane complex will preferentially react at the less sterically hindered site.

Stability of Intermediates: The cyclohexyl group can stabilize certain intermediates by preventing decomposition pathways that require the approach of other molecules.

Studies on the preparation of highly substituted organosilicon compounds with cyclohexyl groups have highlighted the significant steric hindrance they impose, which can prevent the introduction of other bulky groups onto the same silicon atom. oup.com

Electronic Effects: While the dominant effect of the cyclohexyl group is steric, it also has electronic effects. As an alkyl group, it is an electron-donating group through an inductive effect. This electron donation can slightly increase the electron density on the silicon atom. However, this effect is generally considered to be less significant than the steric effects in controlling the reactivity of such silanes.

| Reaction Step | Expected Effect of Cyclohexyl Group | Rationale |

| Oxidative Addition | May decrease the rate | Steric hindrance impeding the approach to the Pt center. |

| Migratory Insertion | Can influence regioselectivity | Favors addition to the less sterically hindered carbon of the double bond (anti-Markovnikov addition). |

| Reductive Elimination | May be slowed down | The bulky group can make it more difficult for the alkyl and silyl groups to come together for elimination. |

| Overall Reactivity | Generally reduced compared to less bulky silanes | The cumulative effect of steric hindrance at various stages of the catalytic cycle. |

Cyclohexyl Dimethylmethoxysilane As an Advanced Catalyst Component in Polymerization Processes

Function as an External Electron Donor in Ziegler-Natta Catalysts for Propylene (B89431) Polymerization

In the complex world of propylene polymerization, Ziegler-Natta catalysts are the dominant technology. mdpi.com These catalysts are heterogeneous systems, typically comprising titanium tetrachloride (TiCl₄) as the active precursor supported on magnesium chloride (MgCl₂). mdpi.commdpi.com However, these basic catalysts possess multiple types of active sites, some of which produce the desired highly ordered, crystalline isotactic polypropylene (B1209903), while others produce undesirable amorphous, atactic polypropylene.

This is where (Cyclohexyl)dimethylmethoxysilane, also known as cyclohexyl(methyl)dimethoxysilane (CHMDMS or C-donor), plays a crucial role. mdpi.commdpi.comgoogle.com It is added to the polymerization system as an external electron donor. mdpi.com Its fundamental function is to interact with the catalyst components to enhance the stereoselectivity of the polymerization process, ensuring the production of polypropylene with a high degree of isotacticity. mdpi.comgoogle.com The addition of an EED like this compound is an indispensable part of industrial processes for producing high-performance polypropylene. mdpi.com

The mechanism by which this compound enhances catalyst performance is multifaceted. The primary mode of action is the selective deactivation, or "poisoning," of non-stereospecific active sites on the catalyst surface. mdpi.com These non-specific sites have a lower degree of steric hindrance and are more accessible to the electron donor. The silane (B1218182) compound preferentially coordinates with these sites, rendering them inactive for polymerization.

Simultaneously, the donor interacts with and modifies the isospecific active sites, which are responsible for producing the desired isotactic polymer. This interaction can enhance the stereospecificity of these sites even further. mdpi.com While the addition of an EED may lead to a decrease in the total number of active centers, it significantly increases the chain propagation rate constant (k_pi) at the highly isospecific centers. mdpi.com

Theoretical studies using Density Functional Theory (DFT) suggest that factors like steric repulsion and π-complex stabilization provided by the electron donor are key in controlling the catalyst's isotacticity and activity. rsc.org The bulky cyclohexyl group on the silane molecule provides significant steric hindrance around the active site, which helps to direct the incoming propylene monomer into the correct orientation for isotactic chain growth.

The direct consequence of the mechanisms described above is a dramatic enhancement in the stereotaxy of the resulting polypropylene. The use of this compound as an EED can yield polypropylene with an isotacticity index exceeding 95-98%. nih.gov This high level of stereoregularity is crucial for achieving desirable polymer properties such as high crystallinity, increased melting point, and greater stiffness.

Furthermore, the interaction between the electron donor and the catalyst's active centers can lead to their stabilization. By coordinating to the titanium centers or the MgCl₂ support in their vicinity, the donor can help prevent side reactions that might otherwise lead to the deactivation of the catalyst. This stabilization contributes to a longer and more consistent performance of the catalyst over the course of the polymerization reaction, thereby extending the active catalyst lifetime.

The effectiveness of this compound is often evaluated by comparing its performance against other alkoxysilane donors. Studies have compared it with donors possessing different alkyl groups, such as dicyclopentyldimethoxysilane (B162888) (Donor-D). mdpi.com These comparisons typically focus on catalytic activity and the isotacticity of the produced polymer, often using the polymer's melting temperature (T_m) as an indicator of stereoregularity. mdpi.com

In one such comparative study, this compound (Donor-C) was evaluated alongside other donors. The results demonstrated that while all donors improved stereoselectivity compared to having no donor, their specific performance varied. mdpi.com For instance, Donor-Py (dipiperidyldimethoxysilane) showed the strongest ability to enhance stereoselectivity, followed by Donor-D and then Donor-C. mdpi.com This highlights that the specific structure of the alkyl and alkoxy groups on the silicon atom is a critical factor in the donor's performance.

Table 1: Comparative Performance of External Electron Donors

| External Donor | Type | Polymer Melting Temp (T_m1, °C) | Relative Stereoselectivity Enhancement |

| None | - | 161.1 | Baseline |

| This compound (Donor-C) | Alkoxysilane | 163.5 | Good |

| Dicyclopentyldimethoxysilane (Donor-D) | Alkoxysilane | 164.8 | Very Good |

| Dipiperidyldimethoxysilane (Donor-Py) | Aminosilane | 165.7 | Excellent |

This table is generated based on data from a comparative study of different external donors. mdpi.com The melting temperature (T_m1) corresponds to the primary melting peak of the polypropylene, which serves as an indicator of isotacticity.

Influence of Electron Donor Concentration on Catalytic Performance

The concentration of this compound used in the polymerization process is a critical parameter that must be carefully optimized. The relationship between donor concentration and catalyst performance is not linear. An increase in donor concentration generally leads to an increase in polymer isotacticity because more non-specific sites are deactivated.

Adsorption Behavior on Support Materials in Catalyst Systems

The function of this compound is predicated on its ability to adsorb onto the surface of the catalyst support, which is typically high-surface-area magnesium chloride (MgCl₂). mdpi.comrsc.org The MgCl₂ not only provides a stable anchor for the titanium active species but also plays a crucial role in determining the structure of the active sites.

The electron donor molecule adsorbs onto the MgCl₂ surface, often coordinating to exposed magnesium ions or interacting directly with the titanium centers. DFT studies on similar electron donors have explored various adsorption modes, such as chelate coordination on the MgCl₂(110) surface. rsc.org This adsorption is a competitive process with other species in the reactor, including the cocatalyst (e.g., triethylaluminium) and the propylene monomer itself. The strength and nature of this adsorption dictate the donor's ability to selectively poison non-specific sites and modify the electronic and steric environment of the isospecific sites, which is the foundation of its ability to control stereoregularity. rsc.org

Implications for Advanced Polypropylene Production

The use of advanced external electron donors like this compound has profound implications for the commercial production of polypropylene. It is a key enabling technology for the fourth generation of Ziegler-Natta catalysts, which are characterized by high activity and exceptional stereoregularity control. nih.gov

By providing precise control over polymer stereotaxy, this donor allows manufacturers to produce a wide range of polypropylene grades with tailored properties. google.com This includes high-stiffness and high-crystallinity PP for demanding applications in the automotive, appliance, and packaging industries. The ability to fine-tune polymer properties such as molecular weight distribution, melt flow, and isotacticity through the careful selection and concentration of the EED allows for the creation of advanced materials that meet stringent performance requirements. mdpi.comgoogle.com The continued development and understanding of these catalyst components are central to innovation in the polyolefins industry.

Applications of Cyclohexyl Dimethylmethoxysilane in Materials Science and Engineering

Role as a Silane (B1218182) Coupling Agent in Hybrid Material Systems.silicorex.comshinetsusilicone-global.com

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials, which are often incompatible. shinetsusilicone-global.comdow.com (Cyclohexyl)dimethylmethoxysilane, with its reactive methoxy (B1213986) group and its organic cyclohexyl and methyl groups, exemplifies this class of materials. The methoxy group can hydrolyze to form a silanol (B1196071), which then condenses with hydroxyl groups on the surface of inorganic materials, forming stable covalent bonds. silicorex.com The organic substituents, in turn, can interact with an organic polymer matrix. silicorex.com

This compound facilitates this crucial interfacial bonding. The methoxy group on the silane reacts with the surface of the inorganic filler, while the cyclohexyl and dimethyl groups provide a hydrophobic and organophilic interface that is compatible with the polymer matrix. This dual reactivity allows the silane to effectively "couple" the two dissimilar phases, leading to a more robust and durable composite material. msrjournal.comresearchgate.net This is particularly important in applications where the composite is exposed to moisture, as the strong covalent bonds formed by the silane can prevent water from degrading the interface and compromising the material's integrity. shinetsusilicone-global.com

Table 1: Functional Groups of this compound and Their Roles in Interfacial Bonding

| Functional Group | Chemical Formula | Role in Interfacial Bonding |

| Methoxysilyl | -Si(OCH₃)(CH₃)₂ | Reacts with inorganic filler surfaces to form stable siloxane bonds (Si-O-Si). |

| Cyclohexyl | -C₆H₁₁ | Provides bulk and hydrophobicity, enhancing compatibility and interaction with the organic polymer matrix. |

| Dimethyl | -(CH₃)₂ | Contributes to the organophilic nature of the non-hydrolyzable portion of the molecule. |

This table illustrates the specific functions of the different parts of the this compound molecule in creating a strong bond between inorganic fillers and organic polymer matrices.

The improved interfacial bonding directly translates to enhanced adhesion between the components of a composite material. researchgate.netshinetsusilicone-global.com By creating a strong link between the filler and the matrix, this compound helps to prevent delamination and cracking at the interface, particularly under mechanical stress or harsh environmental conditions. researchgate.net This leads to significant improvements in the mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. shinetsusilicone-global.com The use of silane coupling agents like this compound is a well-established strategy for upgrading the performance of a wide range of composite materials used in various industries. silicorex.comshinetsusilicone-global.com

Surface Modification of Substrates Utilizing the Cyclohexyl Moiety.silicorex.comshinetsusilicone-global.com

The cyclohexyl group of this compound plays a key role in its ability to modify the surface properties of various substrates. This bulky, non-polar group imparts hydrophobicity and can alter the surface energy of the treated material. gelest.comgelest.com

In many applications, inorganic powders need to be uniformly dispersed in an organic matrix or solvent. However, due to their high surface energy and tendency to agglomerate, achieving a stable and uniform dispersion can be challenging. msrjournal.com Treating the surface of these powders with this compound can significantly improve their dispersibility. silicorex.com The silane molecules form a hydrophobic layer on the surface of the powder particles, reducing their surface energy and preventing them from clumping together. This leads to a more stable and uniform dispersion, which is crucial for applications such as paints, coatings, and polymer composites. dow.com

The wettability of a solid surface is determined by its surface energy. biolinchina.com Surfaces with high surface energy are generally hydrophilic (water-loving), while those with low surface energy are hydrophobic (water-repelling). mdpi.com By forming a low-energy surface layer, this compound can significantly alter the wettability of a substrate, making it more hydrophobic. gelest.comnih.gov This is due to the presence of the non-polar cyclohexyl and methyl groups, which have a low affinity for water. The ability to control the wettability and surface energy of materials is critical in a wide range of applications, including the development of water-repellent coatings, anti-fouling surfaces, and specialized microfluidic devices. biolinchina.commdpi.com

Advanced Characterization Techniques in the Study of Cyclohexyl Dimethylmethoxysilane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of (Cyclohexyl)dimethylmethoxysilane by probing the vibrations of its chemical bonds and the magnetic environments of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum of this molecule is characterized by a series of absorption bands corresponding to the vibrational modes of its specific bonds.

The C-H stretching vibrations of the cyclohexyl and methyl groups are observed in the 2850-2950 cm⁻¹ region. vscht.czlibretexts.org Specifically, peaks around 2917 and 2848 cm⁻¹ are characteristic of the C-H stretches within the cyclohexyl substituent. researchgate.net The presence of the Si-CH₃ group gives rise to a characteristic absorption band. The Si-O-C linkage, a key feature of the methoxysilane (B1618054) group, exhibits strong stretching vibrations typically found in the 1080-1040 cm⁻¹ range. gelest.com The deformation vibrations of the C-H bonds in the cyclohexyl ring and methyl groups, as well as Si-C bond vibrations, contribute to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Cyclohexyl & Methyl) | 2850 - 2950 | Stretching |

| Si-O-C | 1080 - 1040 | Stretching |

| C-H (Cyclohexyl) | ~1450 | Bending (Scissoring) |

| Si-CH₃ | ~1260 | Symmetric Deformation |

| Si-C | 800 - 750 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ²⁹Si NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule. ¹H, ¹³C, and ²⁹Si NMR are all employed for a complete structural confirmation.

In the ¹H NMR spectrum, the protons of the cyclohexyl group typically appear as a complex multiplet in the range of approximately 0.8 to 1.8 ppm. docbrown.info The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet at around 3.5 ppm. The protons of the two methyl groups attached to the silicon atom will also give rise to a singlet, typically found at a higher field (lower ppm value), around 0.1 ppm, due to the electropositive nature of silicon.

The ¹³C NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring, the methoxy group, and the methyl groups. The carbons of the cyclohexyl ring will resonate in the aliphatic region, typically between 25 and 45 ppm. The methoxy carbon will appear at approximately 50 ppm, while the methyl carbons attached to silicon will be found at a much higher field, often below 5 ppm.

²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon compounds. huji.ac.il The chemical shift of the silicon atom in this compound is influenced by the nature of the substituents. For dimethyldimethoxysilane, a related compound, the ²⁹Si chemical shift is observed at approximately -1.98 ppm in its neat form. rsc.org The substitution of a methyl group with a cyclohexyl group is expected to cause a downfield shift. The ²⁹Si NMR chemical shift provides direct evidence of the silicon's chemical environment and is a key parameter for quality control and research. huji.ac.ilunige.ch

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Cyclohexyl-H | ~0.8 - 1.8 | Multiplet |

| ¹H | -OCH₃ | ~3.5 | Singlet |

| ¹H | Si-(CH₃)₂ | ~0.1 | Singlet |

| ¹³C | Cyclohexyl-C | ~25 - 45 | - |

| ¹³C | -OCH₃ | ~50 | - |

| ¹³C | Si-(CH₃)₂ | ~0 - 5 | - |

| ²⁹Si | (Cyclohexyl)(CH₃)₂Si(OCH₃) | ~ -2 to +5 | - |

Chromatographic and Mass Spectrometric Analyses

These techniques are essential for assessing the purity of this compound and for identifying it in complex mixtures or as a reaction product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the most valuable information often comes from the fragmentation pattern. The fragmentation of organosilanes is a well-studied process. Common fragmentation pathways include the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or the entire cyclohexyl group (-83 amu). The resulting fragment ions provide a unique fingerprint that allows for the unambiguous identification of the compound. For instance, a prominent peak at m/z corresponding to [M-15]⁺ would indicate the loss of a methyl radical. Analysis of the fragmentation pattern of cyclohexane (B81311) itself shows characteristic ions at m/z 84, 69, 56, and 41, which may also be observed in the spectrum of the larger molecule. docbrown.info

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| [M-15]⁺ | [(C₆H₁₁)(CH₃)Si(OCH₃)]⁺ | CH₃• |

| [M-31]⁺ | [(C₆H₁₁)(CH₃)₂Si]⁺ | CH₃O• |

| [M-83]⁺ | [(CH₃)₂Si(OCH₃)]⁺ | C₆H₁₁• |

| 83 | [C₆H₁₁]⁺ | (CH₃)₂Si(OCH₃)• |

| 59 | [Si(CH₃)₂OH]⁺ | - |

Microscopic and Diffraction Techniques for Material Characterization

When this compound is used to modify surfaces, microscopic techniques are vital for understanding the resulting changes in morphology and material properties.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Modified Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography of materials at high magnifications. When materials such as silica (B1680970) or other fillers are treated with this compound, SEM can reveal significant changes in their morphology.

For example, SEM images can demonstrate improved dispersion of filler particles within a polymer matrix after surface treatment with the silane (B1218182). The modification can reduce the agglomeration of particles, leading to a more uniform and homogeneous composite material. In studies involving the modification of silica nanoparticles, SEM has been used to show changes in the surface texture, from a smooth to a more roughened appearance after silane treatment, which can be indicative of the successful grafting of the silane onto the surface. researchgate.netresearchgate.net These morphological changes at the micro- and nanoscale are directly linked to the macroscopic properties of the final material, such as its mechanical strength, hydrophobicity, and adhesion characteristics.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

As of the latest available research, a detailed single-crystal X-ray diffraction (XRD) analysis for this compound has not been reported in publicly accessible literature. While XRD is a fundamental technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and crystal packing, no specific crystallographic data such as unit cell dimensions, space group, or atomic coordinates for this compound has been published.

The study of related organosilicon compounds, including various silyl (B83357) ethers and molecules with cyclohexyl moieties, frequently employs single-crystal XRD to understand their solid-state structures. This type of analysis would be highly beneficial for this compound, as it would offer definitive insights into the conformation of the cyclohexyl ring, the geometry around the silicon atom, and the intermolecular interactions that govern its crystal lattice. However, until such a study is conducted and its findings are published, a detailed discussion based on experimental XRD data for this specific compound remains speculative.

Further research is required to isolate a single crystal of this compound of suitable quality and perform an X-ray diffraction experiment. The resulting data would be essential for a comprehensive understanding of its structural properties and for correlating its molecular structure with its macroscopic physical and chemical behaviors.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Conformation Analysis and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Cyclohexyl)dimethylmethoxysilane, DFT calculations are instrumental in determining the most stable conformations and elucidating the mechanisms of its reactions.

While specific DFT studies on this compound are not abundant in publicly available literature, the conformational analysis of related silacyclohexane (B14727737) compounds has been extensively reviewed. nih.govnih.gov These studies, employing methods like B3LYP and MP2, reveal that the introduction of a silicon atom into a cyclohexane (B81311) ring significantly alters its structural and conformational features compared to its carbon-based counterparts. nih.govnih.gov For instance, the chair conformation remains the most stable, but bond lengths and angles around the silicon atom are different, which in turn affects the axial and equatorial preferences of substituents.

In the case of this compound, DFT calculations would be used to predict the preferred orientation of the dimethylmethoxysilyl group on the cyclohexane ring (axial vs. equatorial) and the rotational barriers of the Si-C bond. These calculations can also model the transition states of key reactions, such as hydrolysis and condensation, providing activation energies and reaction coordinates. For example, studies on similar cyclohexane derivatives have used DFT to examine the effect of substituents on the ring's geometry, finding that axial substituents can cause local flattening of the ring. acs.org The reaction pathways of cyclohexane and its derivatives have also been explored using DFT to understand decomposition routes, such as hydrogen abstraction and ring-opening reactions.

Modeling of Hydrolysis and Condensation Kinetics

The performance of this compound as a coupling agent or surface modifier is fundamentally linked to its hydrolysis and subsequent condensation reactions. Modeling the kinetics of these processes is crucial for optimizing reaction conditions and predicting material properties.

The hydrolysis of alkoxysilanes, like this compound, involves the substitution of the methoxy (B1213986) group with a hydroxyl group, forming a silanol (B1196071). This is typically followed by the condensation of silanols to form siloxane bonds (Si-O-Si). These reactions can be complex, with rates dependent on factors such as pH, catalyst, solvent, and the structure of the silane (B1218182) itself. nih.govgelest.com

Kinetic modeling often employs techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy combined with Partial Least Squares (PLS) regression to monitor the concentration of reactants and products over time. tandfonline.comtandfonline.comresearchgate.net While specific kinetic data for this compound is scarce, studies on other organosilanes provide valuable insights. For instance, the hydrolysis of various alkoxysilanes has been shown to follow pseudo-first-order or second-order kinetics, with the rate constants varying significantly depending on the organic substituent and reaction conditions. nih.govresearchgate.net

The table below presents kinetic data for the hydrolysis of analogous silane coupling agents, illustrating the range of reactivities observed. This data serves as a reference for the expected kinetic behavior of this compound.

| Silane Coupling Agent | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Phenyltriethoxysilane | Acid | 25 | Varies with catalyst concentration | tandfonline.com |

| Vinyltriethoxysilane | Acid | 25 | Varies with catalyst concentration | tandfonline.com |

| 3-Mercaptopropyltriethoxysilane | Acid | 25 | Varies with catalyst concentration | tandfonline.com |

| 3-Chloropropyltriethoxysilane | Acid | 25 | Varies with catalyst concentration | tandfonline.com |

| 3-(2-amino-ethylamino)propyl-trimethoxy silane | None (autocatalytic) | Room Temperature | Fast, dependent on water concentration | elsevier.es |

This table is for illustrative purposes and shows data for analogous compounds due to the lack of specific data for this compound.

Computational models can further be used to simulate the reaction kinetics, helping to build a theoretical framework that can predict suitable conditions for specific applications. nih.gov

Simulations of Interfacial Interactions in Composites

Molecular Dynamics (MD) simulations are a powerful tool for investigating the interactions between silane coupling agents and substrate surfaces at the atomic level. These simulations provide insights into the structure and dynamics of the interfacial region in composites, which are critical for understanding adhesion and mechanical properties.

For this compound, MD simulations can be used to model its adsorption onto a substrate, such as silica (B1680970) or a polymer matrix. The simulations can reveal how the silane molecules orient themselves on the surface, the extent of hydrogen bonding between the silanol groups and the substrate, and the formation of a cross-linked siloxane network. acs.orgresearchgate.netnih.gov

Studies on other alkyl and functionalized silanes have demonstrated the utility of MD simulations in this area. For example, reactive molecular dynamics simulations (ReaxFF) have been used to model the silanization of silica surfaces, showing how factors like alkyl chain length and the presence of water affect the grafting density and morphology of the resulting monolayer. acs.orgresearchgate.netnih.gov These simulations have also been employed to study the interfacial shear strength and failure mechanisms in fiber-reinforced composites. researchgate.netdntb.gov.ua

The insights gained from these simulations can guide the selection of appropriate silane coupling agents and processing conditions to achieve desired interfacial properties. For instance, simulations can help to understand how the bulky cyclohexyl group of this compound might influence the packing and ordering of the silane layer at the interface, which in turn would affect the mechanical and chemical stability of the composite material. frontiersin.orgmdpi.com

| Simulation Technique | System Studied | Key Findings | Reference |

| Reactive Molecular Dynamics (ReaxFF) | Alkyltrimethoxysilanes on hydroxylated silica | Grafting kinetics are faster for hydroxysilanes than methoxysilanes; monolayer morphology depends on grafting density. | acs.orgresearchgate.netnih.gov |

| Molecular Dynamics | Silane coupling agents at carbon fiber/polymer interface | Functional groups on the silane influence the interfacial shear strength; increased surface roughness enhances interface performance. | researchgate.net |

| Molecular Dynamics | Silane coupling agent on CaCO3 whiskers in asphalt (B605645) | Silane modification changes the surface from hydrophilic to hydrophobic, improving adhesion with the asphalt matrix. | dntb.gov.ua |

| Molecular Dynamics | Silane-modified PVA fibers in cement composite | Silane acts as a bridging ligament, preventing crack extension and enhancing interfacial adhesion. | frontiersin.org |

This table presents findings from simulations of analogous systems to illustrate the application of these computational methods.

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Non-Phthalate Electron Donors in Polyolefin Catalysis

The industrial production of polypropylene (B1209903) largely relies on Ziegler-Natta (Z-N) catalysts, where electron donors are crucial components for controlling polymer properties like stereoregularity and molecular weight distribution. nih.govsioc-journal.cn For decades, phthalates have been widely used as internal electron donors. However, due to health and environmental concerns, there is a significant push to develop phthalate-free catalyst systems. oaepublish.com This has spurred research into alternative, safer electron donors, with alkoxysilanes like (Cyclohexyl)dimethylmethoxysilane emerging as prominent candidates for external electron donors.

External electron donors (EEDs) work in conjunction with internal donors to enhance the stereoregularity of polypropylene by activating isospecific sites and deactivating non-stereospecific sites on the catalyst surface. nih.gov Organosilane compounds, including methyl(cyclohexyl)dimethoxysilane (C-Donor), are recognized for their role as stereoselectivity control agents. ajol.infoyoutube.com The effectiveness of these silanes is attributed to the steric hindrance provided by their bulky groups, such as the cyclohexyl group, which influences the catalyst's activity and the properties of the resulting polymer. nih.gov

The development of non-phthalate internal donors, such as malonates, succinates, and diethers, has created new opportunities for optimizing catalyst systems with novel external donors. nih.govoaepublish.comgelest.com Research has shown that changing the internal donor from a phthalate (B1215562) to a non-phthalate compound can significantly alter the catalyst's response to hydrogen and improve polymer properties like isotacticity and stiffness. sioc-journal.cn In this context, this compound and similar silanes are being investigated to fine-tune the performance of these new-generation, phthalate-free Z-N catalysts. The goal is to create catalyst systems that are not only environmentally benign but also offer superior control over the polymerization process and the final polymer architecture. nih.gov

Table 1: Comparison of Electron Donor Types in Ziegler-Natta Catalysis

| Donor Type | Common Examples | Primary Function | Research Trend |

| Phthalate Internal Donors | Diisobutyl phthalate, Diethyl phthalate | Control stereoregularity and catalyst activity | Being replaced due to health and environmental concerns. oaepublish.com |

| Non-Phthalate Internal Donors | Malonates, Succinates, Diethers, Dibenzoyl sulfide | High-performance, environmentally friendly alternatives to phthalates. nih.govoaepublish.commdpi.com | Active area of commercial and academic research. sioc-journal.cnnih.gov |

| External Electron Donors (Silanes) | This compound, Dicyclopentyldimethoxysilane (B162888) | Enhance stereoselectivity, control molecular weight. nih.govyoutube.com | Optimization for use with non-phthalate internal donors. |

Integration of this compound in Sustainable Materials Design

The growing demand for sustainable and biodegradable materials has opened new avenues for the application of functionalized silanes. While direct research on this compound in biodegradable polymers is emerging, the broader field of silane (B1218182) surface treatment for natural materials provides a strong indication of its potential.

Biopolymers, such as those derived from seaweed (carrageenan) and nanocellulose, are promising alternatives to petroleum-based plastics. mdpi.com However, their inherent hydrophilicity often limits their application, particularly in packaging where moisture resistance is key. Surface modification with silanes is a proven strategy to impart hydrophobicity and improve the performance of these biopolymers. mdpi.com The process typically involves the hydrolysis of the methoxy (B1213986) groups on the silane to form silanols, which then condense with the hydroxyl groups present on the surface of the biopolymer, forming stable covalent bonds.

The cyclohexyl group in this compound is hydrophobic, and its incorporation onto the surface of a biodegradable material like a nanocellulose-based film could significantly enhance its water-repellent properties. This could lead to the development of high-performance, biodegradable packaging materials, reducing reliance on single-use plastics. mdpi.com The use of silanes in this context aligns with the principles of green chemistry by enhancing the properties of renewable materials to meet the demands of modern applications. bohrium.com

Table 2: Potential Impact of Silane Treatment on Biopolymer Properties

| Property | Before Silane Treatment | After this compound Treatment (Predicted) |

| Surface Energy | High (Hydrophilic) | Low (Hydrophobic) |

| Water Contact Angle | Low | High |

| Water Vapor Permeability | High | Low |

| Biodegradability | Retained | Potentially modified degradation rate mdpi.com |

Exploration of Novel Catalytic Transformations Mediated by Cyclohexyl-Functionalized Silanes

The reactivity of the silicon-carbon bond in organosilanes is being harnessed for novel catalytic transformations beyond polymerization. While specific studies detailing this compound as a mediator in these reactions are not yet widespread, the principles of organosilane chemistry suggest significant potential.

Cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Sonogashira reactions, are powerful tools in synthetic organic chemistry for forming carbon-carbon bonds. gelest.comnih.gov Organosilanes can participate in these reactions, offering an alternative to other organometallic reagents. The silicon group can act as a stable protecting group that can be activated under specific conditions for cross-coupling. gelest.com The nature of the substituents on the silicon atom can influence the reactivity and selectivity of these transformations.

The cyclohexyl group in this compound could offer unique steric and electronic effects in such catalytic cycles. For instance, in silyl-Heck or silyl-Negishi type reactions, the bulky cyclohexyl group could influence the regioselectivity of the coupling process. sioc-journal.cn Furthermore, the development of catalytic cycles where a silylium (B1239981) ion promotes the reaction is an active area of research. nih.gov Cyclohexyl-functionalized silanes could serve as precursors to such reactive intermediates, enabling new types of cycloaddition or annulation reactions. The exploration of these possibilities could lead to more efficient and selective methods for synthesizing complex organic molecules. gelest.com

Advanced Applications in Nanomaterials and Surface Engineering

The ability of silanes to form robust, covalent bonds with hydroxylated surfaces makes them ideal for the surface modification of nanomaterials and for creating well-defined interfaces in various devices.

Surface Modification of Nanoparticles: Silica (B1680970) nanoparticles, used in applications ranging from medicine to composites, are often surface-modified to improve their dispersion in polymer matrices or to add new functionalities. nih.govnih.govnih.gov The methoxy groups of this compound can react with the silanol (B1196071) groups on the surface of silica nanoparticles in a sol-gel process or other grafting methods. nih.govajol.infoyoutube.com This treatment would render the hydrophilic silica surface hydrophobic, due to the nonpolar nature of the cyclohexyl group. This is crucial for achieving a stable dispersion of nanoparticles in nonpolar polymer matrices, enhancing the mechanical and thermal properties of the resulting nanocomposite. The efficiency of this surface modification can be influenced by factors like particle size, pH, and reaction temperature. nih.govajol.info

Self-Assembled Monolayers (SAMs): this compound and related compounds can be used to form self-assembled monolayers on substrates like silicon wafers or glass. oaepublish.comuh.edu These highly ordered molecular layers allow for precise control over the surface properties at a molecular level. wpmucdn.com The formation of SAMs from alkylsilanes on hydroxylated surfaces results in a cross-linked siloxane network covalently bonded to the substrate. wpmucdn.com

Cyclohexyl-terminated SAMs can act as model surfaces that mimic the interfaces of commercially important polymers like polyethylene. uh.edu This allows for fundamental studies of wettability, adhesion, and friction without the complexities of a bulk polymer surface. The packing density and conformational order of these SAMs are influenced by the bulky cyclohexyl group. uh.eduuh.edu Such engineered surfaces are critical in the development of microelectromechanical systems (MEMS), biosensors, and advanced electronic interconnects where controlling surface interactions is paramount. oaepublish.commdpi.com

Table 3: Applications of Cyclohexyl-Functionalized Silanes in Nanotechnology

| Application | Substrate/Material | Function of this compound | Resulting Property/Advantage |

| Nanocomposites | Silica Nanoparticles | Surface modifying agent | Improved dispersion in polymer matrices, enhanced mechanical properties. nih.gov |

| Microelectronics | Porous SiOCH films | Formation of a barrier layer (SAM) | Prevention of Cu migration, improved dielectric reliability. mdpi.com |

| Surface Science | Gold, Silicon Wafers | Formation of SAMs | Creation of model polymer surfaces for fundamental studies. uh.edu |

| Biomaterials | Medical Implants | Antifouling nanocoating | Reduced protein adsorption and cell adhesion. oaepublish.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.